(4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential applications. This compound consists of a piperazine ring substituted with a 2,5-dichlorophenyl group and a morpholino group linked to a methanone moiety. Its chemical formula is C15H18Cl2N2O, and it is recognized by the CAS Registry Number 501104-51-4. The compound's structure suggests potential interactions with biological targets, making it a candidate for further exploration in drug development.
This compound can be classified as a piperazine derivative. Piperazines are cyclic compounds that often exhibit pharmacological activity, particularly in the central nervous system. The presence of both a morpholino group and a dichlorophenyl substituent enhances its potential for diverse biological activities. The synthesis of (4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone typically involves the reaction of 2,5-dichlorophenylpiperazine with morpholine under specific conditions.
The synthesis of (4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone can be achieved through several methods, with the most common involving the following steps:
The molecular structure of (4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone features:
The three-dimensional arrangement of atoms can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into the compound's conformational flexibility and binding characteristics .
(4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone can participate in various chemical reactions:
The mechanism of action for (4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone involves its ability to interact with specific molecular targets within biological systems. This compound is known to bind to receptors or enzymes, modulating their activity and potentially influencing various biochemical pathways. Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic processes relevant to diseases like leukemia and hormone-related cancers .
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) would provide further insights into its physical characteristics but are not specified here.
(4-(2,5-Dichlorophenyl)piperazin-1-yl)(morpholino)methanone has several scientific applications:
This compound's unique structural features position it as a valuable candidate for further research and development within medicinal chemistry and related fields.
The strategic combination of piperazine and morpholine fragments in (4-(2,5-dichlorophenyl)piperazin-1-yl)(morpholino)methanone creates a bivalent pharmacophore engineered for enhanced GPCR engagement. Piperazine delivers essential dopamine receptor recognition through its protonatable nitrogen atoms, enabling strong ionic interactions with aspartate residues (e.g., D3.32) in GPCR binding pockets [2] [5]. Morpholine contributes to balanced pharmacokinetics by improving aqueous solubility and modulating membrane permeability via its polar oxygen atom, while its conformational flexibility accommodates diverse receptor topographies [1] [4].
Table 1: Pharmacophoric Contributions of Fragments
Fragment | Key Pharmacophoric Properties | Biological Roles | Structural Impact |
---|---|---|---|
Piperazine | • Basic nitrogen (pKa ~8.5)• Planar aliphatic ring | • D2/D3 receptor affinity• Allosteric modulation | • Ortho-substituted phenylpiperazine enables high D3R selectivity |
Morpholine | • H-bond acceptor oxygen• Semi-polar heterocycle | • Solubility enhancement• Blood-brain barrier penetration | • Amide linker conjugation reduces conformational strain |
2,5-Dichlorophenyl | • Halogen bond donor• Hydrophobic surface | • Enhanced receptor residence time• Subtype selectivity modulation | • Para-chlorine optimizes π-stacking with F6.51/F6.52 |
Structure-activity relationship (SAR) studies of analogous compounds demonstrate that electron-withdrawing substituents (e.g., 2,5-dichloro) on the phenyl ring increase D3R binding affinity by >10-fold compared to unsubstituted analogs. This enhancement is attributed to halogen bonding with His3496.55 and hydrophobic interactions within the orthosteric binding pocket [2] [5]. Synthetic routes typically employ a two-step acylative coupling: (1) Preparation of 2,5-dichlorophenylpiperazine via nucleophilic aromatic substitution, and (2) Carbonyldiimidazole-mediated amidation with morpholine, achieving yields >75% under mild conditions [4] [8].
Molecular dynamics simulations reveal that (4-(2,5-dichlorophenyl)piperazin-1-yl)(morpholino)methanone adopts a extended conformation enabling simultaneous engagement with both orthosteric and secondary binding pockets in GPCR heteromers. Docking studies against D2R-D3R and D1R-D3R heterodimers indicate the compound preferentially binds at the D3R protomer with predicted Ki = 12.3 nM, while the morpholine moiety extends toward the D1R-D3R heteromeric interface [5] [7]. This dual engagement disrupts the synergistic signaling observed in pathological states like L-DOPA-induced dyskinesia [5].
Table 2: Computational Interaction Profile with Dopamine Receptors
Receptor Target | Key Residue Interactions | Predicted ΔG (kcal/mol) | Functional Consequence |
---|---|---|---|
D3R Homomer | • Ionic: Asp1103.32• π-π: Phe3456.52• Halogen: His3496.55 | -10.2 | Competitive antagonism at orthosteric site |
D1R-D3R Heteromer | • Allosteric: Leu2.65/Val3.33• H-bond: Ser196ECL2 | -8.7 | Disruption of β-arrestin recruitment |
D2R-D3R Heteromer | • Hydrophobic: Ile183ECL2• Van der Waals: Cys1143.36 | -7.9 | Partial dissociation of heterotetramer |
Notably, transmembrane domain disruption experiments using TAT-fused TM peptides (e.g., TM4 of D1R) abolish the compound’s ability to modulate cAMP signaling in D1R-D3R co-expressing cells. This confirms the critical dependence of its pharmacological activity on intact GPCR heteromeric organization [5]. Free energy perturbation calculations further demonstrate that the 2,5-dichloro substitution optimizes binding entropy by reducing water displacement energy (−2.4 kcal/mol) compared to mono-chloro analogs [7].
The central carbonyl linker in (4-(2,5-dichlorophenyl)piperazin-1-yl)(morpholino)methanone represents a strategic optimization for dual-target engagement. Systematic SAR exploration demonstrated that carbonyl-based linkers outperform methylene (−CH2−), sulfonyl (−SO2−), or thiocarbonyl (−C(S)−) equivalents by providing:
Table 3: SAR of Linker Modifications
Linker Type | D3R Ki (nM) | LogP | Solubility (µg/mL) | Selectivity (D3R/D2R) |
---|---|---|---|---|
Carbonyl (target) | 15.3 ± 2.1 | 2.8 | 48.5 | 85x |
Methylene | 132.6 ± 15.7 | 3.5 | 8.2 | 22x |
Sulfonyl | 89.4 ± 9.3 | 2.1 | 102.3 | 41x |
Thiocarbonyl | 210.5 ± 24.8 | 3.8 | 3.7 | 18x |
The 2,5-dichloro regiochemistry was optimized through comparative binding studies showing 5-fold greater D3R affinity versus 2,3- or 3,4-dichloro isomers. This results from optimal halogen bond vector alignment with His3496.55 and minimized steric clash with Val189ECL2 [6] [8]. Metabolic stability studies in microsomes indicate the carbonyl linker reduces oxidative dealkylation susceptibility (t½ = 48 min) compared to secondary amine-linked analogs (t½ = 12 min), addressing a key limitation in earlier piperazine therapeutics [4] [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0